molecular formula C8H8BrNO2 B1447285 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1858241-63-0

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B1447285
CAS No.: 1858241-63-0
M. Wt: 230.06 g/mol
InChI Key: WXDJAIACPITNNA-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the bromination of tetrahydroisoindole-1,3-dione. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process would also include purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoindole derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves:

  • Bromination of Tetrahydroisoindole-1,3-dione : This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination.
  • Industrial Production : Large-scale production may involve automated systems to control reaction conditions and purification processes such as crystallization or chromatography.

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the formation of new compounds with diverse functionalities.

Medicinal Chemistry

Research has indicated that this compound may possess significant biological activities:

  • Antimicrobial Properties : Studies suggest potential effectiveness against various microbial strains.
  • Anticancer Activity : Preliminary investigations have shown that it may inhibit cancer cell proliferation through specific molecular interactions.

Agrochemicals

The compound is also explored for its applications in agrochemicals. Its structural characteristics may enhance the efficacy of pesticides or herbicides by modifying their interaction with biological targets in pests or plants.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound:

Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of synthesized derivatives against common pathogens. Results indicated that certain derivatives exhibited notable inhibition zones compared to control compounds.

Case Study 2: Cancer Cell Proliferation
Another investigation assessed the impact of this compound on various cancer cell lines. The findings suggested a dose-dependent reduction in cell viability with specific derivatives showing promising results in inducing apoptosis.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
  • 2-Fluoro-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
  • 2-Iodo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

Comparison

Compared to its halogenated analogs, 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione may exhibit different reactivity and biological activity due to the unique properties of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interactions with biological targets and its behavior in chemical reactions.

Biological Activity

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is an organic compound that falls under the category of isoindole derivatives. Isoindoles are recognized for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The compound's structure includes a bromine atom which influences its reactivity and biological interactions.

  • IUPAC Name : 2-bromo-4,5,6,7-tetrahydroisoindole-1,3-dione
  • Molecular Formula : C₈H₈BrNO₂
  • Molecular Weight : 216.06 g/mol
  • CAS Number : 1858241-63-0

Synthesis

The synthesis typically involves the bromination of tetrahydroisoindole-1,3-dione using bromine or other brominating agents under controlled conditions. This process ensures selective bromination at the desired position and may involve purification steps such as crystallization or chromatography to yield the pure compound.

The biological activity of this compound is attributed to its ability to interact with various biological targets. It is believed to modulate enzyme activities and receptor functions, which can lead to significant biological effects including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that isoindole derivatives exhibit promising antimicrobial properties. For instance, hybrid compounds containing isoindole moieties have shown significant inhibitory effects against enzymes such as xanthine oxidase (XO) and carbonic anhydrase isoenzymes (hCA I and hCA II). In one study, a related compound demonstrated an IC50 value of 4.261 µM against XO, surpassing that of allopurinol .

Anticancer Potential

The anticancer activity of isoindole derivatives has also been explored. Research has shown that certain isoindoles can induce apoptosis in cancer cells through various pathways. For example, compounds derived from isoindoles have been tested against multiple cancer cell lines with varying degrees of success in inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Reference
Xanthine Oxidase Inhibition2-Bromo derivative (8)4.261
Carbonic Anhydrase InhibitionHybrid isoindole derivative (10)3.698
Anticancer ActivityIsoindole derivatives against A431 cells<10

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the isoindole core can significantly affect biological activity. For example, the introduction of various functional groups can enhance or diminish the inhibitory effects on target enzymes and cancer cell lines .

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDJAIACPITNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

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